![molecular formula C7H14ClNO B572683 (3aR,5r,6aS)-八氢环戊[c]吡咯-5-醇盐酸盐 CAS No. 1256240-40-0](/img/structure/B572683.png)

(3aR,5r,6aS)-八氢环戊[c]吡咯-5-醇盐酸盐

描述

“(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride” is a chemical compound with the CAS Number: 1256240-40-0 . It is also known by other names such as “(3aR,5s,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride” and “(3AR,5R,6aS)-rel-octahydrocyclopenta[c]pyrrol-5-ol HCl” among others .

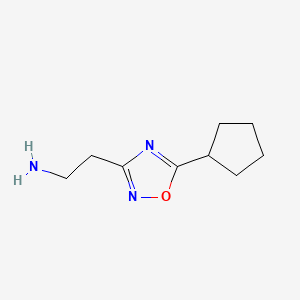

Molecular Structure Analysis

The molecular formula of this compound is C7H14ClNO . The IUPAC name is (3aR,5s,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride . The InChI code is 1S/C7H13NO.ClH/c9-7-1-5-3-8-4-6(5)2-7;/h5-9H,1-4H2;1H/t5-,6+,7+; . The compound’s structure includes a cyclopenta[c]pyrrol-5-ol ring, which is octahydro-, indicating the presence of eight hydrogen atoms .Physical and Chemical Properties Analysis

The molecular weight of this compound is 163.64 g/mol . It is a solid at room temperature . The compound should be stored in a refrigerator for optimal preservation .科学研究应用

吡咯类化合物的概述

吡咯类化合物,包括与 (3aR,5r,6aS)-八氢环戊[c]吡咯-5-醇盐酸盐结构相似的化合物,由于其显着的药理特性,在药物化学中被广泛研究。这些化合物以天然产物为灵感,已针对各种治疗领域进行了探索,包括抗癌、抗菌和抗病毒应用。吡咯环是药物发现计划中的一个常见基序,以其药学和药理特性而闻名,使其成为许多药物中的关键药效团单元 (Li Petri 等人,2020 年)。

吡咯在药物发现中的应用

与吡咯类结构密切相关的吡咯烷环被用于设计用于治疗人类疾病的化合物。其饱和支架在探索药效团空间方面具有优势,有助于立体化学并增加分子的三维覆盖范围。这篇综述重点介绍了以吡咯烷环及其衍生物为特征的目标选择性生物活性分子,包括它们的构效关系以及空间因素对生物活性的影响 (Petri 等人,2021 年)。

吡咯衍生物的合成和反应性

对吡咯衍生物的研究强调了它们的合成和反应性。微波辅助合成氮杂环系统,包括吡咯,突出了该方法的优点,例如更清洁的化学、更短的反应时间和更高的产率。这种方法展示了吡咯及其衍生物在有机合成中的重要性,作为医药和工业中的活性中间体 (Sakhuja 等人,2012 年)。

吡啶和吡咯衍生物的抗病毒活性

2000 年至 2020 年对吡啶稠合和含杂环,包括吡咯衍生物的全面综述,重点介绍了它们对各种病毒(如 HIV、HCV、HBV、RSV 和 CMV)的广泛抗病毒活性。这些衍生物展示了多种作用机制,包括抑制病毒复制、聚合酶抑制和干扰病毒蛋白合成,突出了吡咯衍生物作为抗病毒剂的潜力 (Alizadeh 和 Ebrahimzadeh,2021 年)。

安全和危害

This compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H320, H335, which indicate potential harm if swallowed, skin irritation, serious eye irritation, eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

作用机制

Target of Action

The primary target of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is the NMDA receptor , specifically the NR1/NR2B receptors . The NMDA receptor is a critical signaling mechanism in the human brain, playing a key role in regulating synaptic plasticity, which is at the core of cognitive functions such as learning and memory .

Mode of Action

This compound acts as a negative allosteric modulator of the NR1/NR2B receptors . It selectively modulates the activity of these receptors, which are composed of two NR1 subunits and two NR2 subunits . The modulation can occur at receptors that express two of the targeted subunits, or only one of the targeted subunits .

Biochemical Pathways

The compound affects the glutamatergic synaptic transmission mediated by NMDA receptors . Glutamate is the major excitatory neurotransmitter in the brain, utilized at 80% of synapses . By modulating the function of NMDA receptors, this compound can influence the strength of synapses and thus regulate synaptic plasticity .

Result of Action

The modulation of NMDA receptor function by this compound can have significant effects on brain function, particularly cognitive functions such as learning and memory . By selectively modulating the activity of NR1/NR2B receptors, it can influence the strength of synapses and thus regulate synaptic plasticity .

属性

IUPAC Name |

(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-7-1-5-3-8-4-6(5)2-7;/h5-9H,1-4H2;1H/t5-,6+,7?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIXZUMCDLBBQU-VPEOJXMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2C1CNC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CNC[C@@H]2CC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736773 | |

| Record name | (3aR,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256240-40-0 | |

| Record name | (3aR,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(N-Ethylaminocarbonyl)phenyl]phenol](/img/structure/B572609.png)

![5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;hydrochloride](/img/structure/B572616.png)